molecular formula C10H17BrN2O2 B1428686 N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide CAS No. 859161-71-0

N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide

Cat. No. B1428686
M. Wt: 277.16 g/mol
InChI Key: KVLNTIPUCYZQHA-UHFFFAOYSA-N
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Description

N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide is a white to off-white powder . It has a molecular formula of C10H17BrN2O2 and a molecular weight of 277.16 g/mol . This compound is also known by the synonyms N-(5-(2-bromoacetamido)pentyl)acrylamide and N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide .


Physical And Chemical Properties Analysis

N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide is a white to off-white powder . Its molecular weight is 277.16 g/mol . Additional physical and chemical properties were not found in the search results.

Scientific Research Applications

Novel Synthesis and Antitumor Properties

A study by Girgis et al. explored the synthesis of nicotinamide derivatives with cytotoxic properties, potentially relevant to N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide's structural class. These derivatives showed considerable antitumor properties, particularly against breast cancer cell lines, highlighting their potential in cancer research and therapy (Girgis, Hosni, & Barsoum, 2006).

Titanium-Mediated Synthesis of Enamides

Reeves et al. discussed a direct titanium-mediated conversion of ketones into enamides, a method relevant to the synthesis and functionalization of compounds like N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide. This process facilitates the creation of valuable chiral amine building blocks and demonstrates broad utility in various catalytic asymmetric bond-forming processes (Reeves et al., 2012).

Fungicidal Activities of Exocyclic Enamides

Tian et al. synthesized novel 5-methylenemorpholin-3-one derivatives, which are exocyclic enamides, showing significant in vitro fungicidal activity. This suggests applications in agricultural chemistry and the development of new fungicides (Tian et al., 2015).

Polymer Science and Material Chemistry

Seuring et al. described the structure and potential of N-acryloyl glycinamide for radical polymerization to create polymers with thermoresponsive behavior in aqueous solutions. This research indicates the relevance of similar acrylamide derivatives in designing smart materials and responsive polymers (Seuring, Agarwal, & Harms, 2011).

Synthesis of Enamides for Organic Synthesis

Another study focused on the synthesis of novel exocyclic enamides and their evaluation for fungicidal activities, showcasing the chemical versatility and potential applications in developing bioactive compounds (L. Tian et al., 2015).

Future Directions

The future directions for N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide are not specified in the search results. It’s mentioned that it can be used as a pharmaceutical intermediate , suggesting potential applications in drug synthesis or pharmaceutical research.

properties

IUPAC Name

N-[5-[(2-bromoacetyl)amino]pentyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrN2O2/c1-2-9(14)12-6-4-3-5-7-13-10(15)8-11/h2H,1,3-8H2,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLNTIPUCYZQHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCCCNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90731694
Record name N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide

CAS RN

859161-71-0
Record name N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of N-(5-ammoniopentyl]acrylamide trifluoracetate (6.12 g, 22.64 mmol) and DIPEA (6.94 ml, 2.2 eq) in THF (120 ml) was added bromoacetyl chloride (2.07 ml, 1.1 eq) through a pressure equalized dropping funnel, over a one hour period and at −60° C. (cardice and isopropanol bath). The reaction mixture was then stirred at room temperature overnight and the completion of the reaction was checked by TLC (dichloromethane:methanol 9:1) the following day. The salts formed during the reaction were filtered off and the reaction mixture evaporated to dryness. The residue was purified by chromatography (neat dichloromethane followed by a gradient of methanol up to 5%). 3.2 g (11.55 mmol, 51%) of the product (N-[5-(2-Bromoacetyl)aminopentyl]acrylamide) were obtained as a white powder. A further recrystallization performed from petroleum ether:ethyl acetate mixture gave 3 g of the product.
Name
N-(5-ammoniopentyl]acrylamide trifluoracetate
Quantity
6.12 g
Type
reactant
Reaction Step One
Name
Quantity
6.94 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
2.07 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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